molecular formula C18H14FN3O3 B2985102 2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 339106-97-7

2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B2985102
CAS No.: 339106-97-7
M. Wt: 339.326
InChI Key: HRSXQTXRAIIRSK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide (CAS: 339106-97-7) is a synthetic small molecule featuring a 1,2-dihydroisoquinoline core substituted with a 4-fluorophenyl group at position 2 and a methoxyimino-methyl carboxamide moiety at position 2. Its structural uniqueness lies in the combination of a fluorinated aromatic ring and a methoxyimino group, which may influence electronic properties, solubility, and target binding affinity.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(E)-methoxyiminomethyl]-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c1-25-21-11-20-17(23)16-10-22(13-8-6-12(19)7-9-13)18(24)15-5-3-2-4-14(15)16/h2-11H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSXQTXRAIIRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H14FN3O3
  • Molecular Weight : 339.32 g/mol
  • CAS Number : 339106-97-7

Pharmacological Profile

The compound exhibits several biological activities that are significant for therapeutic applications. Below is a summary of its pharmacological properties.

Activity Description
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, potentially via apoptosis induction.
Antimicrobial Activity Demonstrates inhibitory effects against certain bacterial strains, suggesting potential as an antimicrobial agent.
Neuroprotective Effects Shows promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential in neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Properties : The methoxyimino group may contribute to antioxidant activity, protecting cells from oxidative damage.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various isoquinoline derivatives, including this compound. The results indicated that it significantly inhibited the growth of breast cancer cells with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Effects

Research published in Pharmaceutical Biology highlighted the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial effectiveness .

Study 3: Neuroprotective Effects

In a study focused on neuroprotection, the compound was shown to reduce neuronal cell death in models of oxidative stress induced by hydrogen peroxide. The treatment resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s activity and physicochemical properties can be contextualized against analogous isoquinoline and benzimidazole derivatives. Below is a detailed comparison based on available

Table 1: Comparison of 4-Isoquinolinecarboxamide Derivatives

Compound Name Substituent (Position 2) Substituent (Position 4) IC50 (μM) Kd (μM) References
2-(4-Fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide 4-Fluorophenyl Methoxyimino-methyl carboxamide nd 2.7
2-(3-Fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide 3-Fluorophenyl 1-Methylpyrazole carboxamide nd 29.2
2-[(3-Chlorophenyl)methyl]-N-(1-methylpyrazol-4-yl)-1-oxidanylideneisoquinoline-4-carboxamide 3-Chlorobenzyl 1-Methylpyrazole carboxamide 11.4 7.6
2-(3-Chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide 3-Chloro-4-fluorophenyl 1-Methylpyrazole carboxamide 2.1 1.2

Notes:

  • Fluorophenyl Position : The 4-fluorophenyl substituent in the target compound exhibits a lower Kd (2.7 μM) compared to its 3-fluorophenyl analog (Kd = 29.2 μM), suggesting that para-substitution enhances binding affinity in this scaffold .
  • Methoxyimino vs. Pyrazole Groups: The methoxyimino-methyl group at position 4 differentiates the target compound from analogs with 1-methylpyrazole carboxamide substituents. While pyrazole-containing derivatives often display measurable IC50 values (e.g., 2.1–11.4 μM), the methoxyimino group’s impact on enzymatic inhibition (IC50) remains uncharacterized (nd) .
  • Chloro-Fluorophenyl Hybrids : The 3-chloro-4-fluorophenyl analog shows superior activity (IC50 = 2.1 μM, Kd = 1.2 μM), indicating that halogenation at multiple positions may synergistically improve potency .

Comparison with Benzimidazole Derivatives

and highlight benzimidazole-based compounds with fluorophenyl substituents, such as N-(4-fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide. While structurally distinct (benzimidazole vs. isoquinoline core), these compounds share the 4-fluorophenyl motif, which is often associated with enhanced lipophilicity and target engagement in kinase inhibitors .

Physicochemical and Pharmacokinetic Insights

  • Methoxyimino Group: The methoxyimino substituent may improve metabolic stability compared to ester or amide derivatives (e.g., methyl ester analogs in ), which are prone to hydrolysis.
  • Fluorine Effects: The 4-fluorophenyl group likely enhances membrane permeability and bioavailability relative to non-fluorinated analogs (e.g., 4-methoxyphenyl derivatives in ) due to reduced polar surface area .

Q & A

Q. What experimental designs minimize batch-to-batch variability during scale-up synthesis?

  • Methodology :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stirring rate, reagent purity) .

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